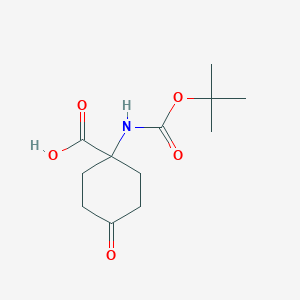

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid

Description

BenchChem offers high-quality 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-12(9(15)16)6-4-8(14)5-7-12/h4-7H2,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRYGIDGYXKHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646966 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285996-76-1 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidating the Structure of 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. By leveraging a combination of spectroscopic techniques and synthetic chemistry principles, we can confidently determine its molecular architecture. This document outlines the key data, experimental protocols, and logical workflows necessary for its characterization.

Molecular Identity and Physicochemical Properties

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylic acid |

| CAS Number | 285996-76-1 |

| Molecular Formula | C₁₂H₁₉NO₅ |

| Molecular Weight | 257.29 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1(C(=O)O)CCC(=O)CC1 |

Spectroscopic Data for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | -COOH |

| ~5.0 | br s | 1H | -NH- |

| ~2.8 - 2.2 | m | 4H | -CH₂- adjacent to C=O |

| ~2.2 - 1.8 | m | 4H | -CH₂- adjacent to C-NH |

| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |

Predicted data based on analogous structures.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~210 | C=O (ketone) |

| ~175 | C=O (carboxylic acid) |

| ~155 | C=O (Boc) |

| ~80 | -C(CH₃)₃ (Boc) |

| ~58 | C-NH |

| ~37 | -CH₂- adjacent to C=O |

| ~30 | -CH₂- adjacent to C-NH |

| 28.3 | -C(CH₃)₃ (Boc) |

Predicted data based on analogous structures.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |

| ~3350 | Medium | N-H stretch (amide) |

| 2970 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (ketone & carboxylic acid) |

| ~1685 | Strong | C=O stretch (amide, Boc group) |

| ~1520 | Medium | N-H bend (amide) |

| ~1160 | Strong | C-O stretch (ester, Boc group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 258.1 | [M+H]⁺ |

| 202.1 | [M - C₄H₉O]⁺ (loss of tert-butoxy group) |

| 158.1 | [M - C₅H₉O₂]⁺ (loss of Boc group) |

| 140.1 | [M - C₅H₉O₂ - H₂O]⁺ |

| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |

Predicted fragmentation pattern.

Synthesis Pathway

A plausible synthetic route to 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid involves the protection of the amino group of 1-amino-4-oxocyclohexanecarboxylic acid.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of the target molecule.

Synthesis of 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid

This protocol is adapted from procedures for similar Boc-protections of amino acids.

-

Dissolution: Dissolve 1-amino-4-oxocyclohexanecarboxylic acid in a mixture of 1,4-dioxane and an aqueous solution of a base (e.g., 1M NaOH or saturated NaHCO₃).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with a suitable acid (e.g., 1M HCl).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition of ¹H NMR Spectrum: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquisition of ¹³C NMR Spectrum: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid follows a logical progression of experiments and data analysis.

By following this comprehensive approach, researchers and scientists can confidently synthesize and characterize 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid, a key intermediate for the development of novel therapeutics. The combination of detailed experimental protocols and thorough spectroscopic analysis ensures the unambiguous elucidation of its molecular structure.

Synthesis of 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a proposed synthesis pathway for 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is conceptualized as a two-step process, commencing with the formation of the key intermediate, 1-amino-4-oxocyclohexane-1-carboxylic acid, from 1,4-cyclohexanedione, followed by the protection of the amino group using a tert-butoxycarbonyl (Boc) group.

I. Synthesis Pathway Overview

The proposed synthesis proceeds in two key stages:

-

Formation of the Spiro-hydantoin Intermediate and Subsequent Hydrolysis: The synthesis initiates with a Bucherer-Bergs reaction on 1,4-cyclohexanedione. This multicomponent reaction, utilizing potassium cyanide and ammonium carbonate, is a well-established method for the synthesis of hydantoins from ketones. The resulting spiro-hydantoin is then hydrolyzed under basic conditions to yield the precursor amino acid, 1-amino-4-oxocyclohexane-1-carboxylic acid.

-

Boc Protection: The amino group of 1-amino-4-oxocyclohexane-1-carboxylic acid is then protected using di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a suitable base to yield the final target molecule, 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylic acid.

The overall synthetic workflow is depicted in the following diagram:

II. Experimental Protocols

The following are detailed, representative experimental protocols for the key transformations in the synthesis.

Step 1a: Synthesis of 8-oxo-6,9-diazaspiro[4.5]decane-7,10-dione (Spiro-hydantoin Intermediate)

This procedure is based on the general principles of the Bucherer-Bergs reaction.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |

| 1,4-Cyclohexanedione | 112.13 g/mol | 1.0 |

| Potassium Cyanide (KCN) | 65.12 g/mol | 2.2 |

| Ammonium Carbonate ((NH₄)₂CO₃) | 96.09 g/mol | 4.0 |

| Ethanol | - | - |

| Water | - | - |

Procedure:

-

In a sealed reaction vessel, a mixture of 1,4-cyclohexanedione, potassium cyanide, and ammonium carbonate is prepared in a 1:1 mixture of ethanol and water.

-

The reaction mixture is heated to 60-70 °C with vigorous stirring.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is dried under vacuum to yield the spiro-hydantoin intermediate.

Step 1b: Synthesis of 1-amino-4-oxocyclohexane-1-carboxylic acid (Hydrolysis)

Materials:

| Reagent/Solvent | Concentration |

| 8-oxo-6,9-diazaspiro[4.5]decane-7,10-dione | - |

| Sodium Hydroxide (NaOH) | 2-4 M (aqueous) |

| Hydrochloric Acid (HCl) | Concentrated |

Procedure:

-

The spiro-hydantoin intermediate is suspended in an aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature and acidified to a pH of approximately 6-7 with concentrated hydrochloric acid.

-

The precipitated product, 1-amino-4-oxocyclohexane-1-carboxylic acid, is collected by filtration.

-

The product is washed with cold water and dried under vacuum.

Step 2: Synthesis of 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylic acid (Boc Protection)

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |

| 1-amino-4-oxocyclohexane-1-carboxylic acid | 157.17 g/mol | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | 1.1 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | 2.0 |

| Dioxane | - | - |

| Water | - | - |

| Ethyl Acetate | - | - |

| Saturated Brine Solution | - | - |

Procedure:

-

1-amino-4-oxocyclohexane-1-carboxylic acid is dissolved in a mixture of dioxane and water.

-

Sodium bicarbonate is added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate dissolved in dioxane.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction mixture is concentrated under reduced pressure to remove the dioxane.

-

The aqueous residue is washed with ethyl acetate to remove any unreacted Boc-anhydride.

-

The aqueous layer is acidified to a pH of 2-3 with a suitable acid (e.g., 1M HCl).

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated brine solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.

III. Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis. Please note that the yields are estimates based on similar reactions and would require experimental validation.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1a | 1,4-Cyclohexanedione | KCN, (NH₄)₂CO₃ | 8-oxo-6,9-diazaspiro[4.5]decane-7,10-dione | 70-80 |

| 1b | 8-oxo-6,9-diazaspiro[4.5]decane-7,10-dione | NaOH | 1-amino-4-oxocyclohexane-1-carboxylic acid | 85-95 |

| 2 | 1-amino-4-oxocyclohexane-1-carboxylic acid | Boc₂O, NaHCO₃ | 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylic acid | 80-90 |

IV. Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis of the target molecule.

This technical guide provides a comprehensive, albeit conceptual, pathway for the synthesis of 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylic acid. The provided protocols are based on established chemical principles and are intended to serve as a foundation for further experimental optimization by researchers in the field.

A Technical Guide to 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid (CAS: 285996-76-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(tert-butoxycarbonyl-amino)-4-oxocyclohexanecarboxylic acid, commonly referred to as 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid, is a synthetic bifunctional building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclohexane scaffold is decorated with three distinct functional groups: a Boc-protected amine, a carboxylic acid, and a ketone. This trifunctionality allows for sequential and regioselective chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures and generating libraries of compounds for drug discovery.

The presence of the Boc protecting group enhances stability and solubility in organic solvents, while the carboxylic acid and ketone moieties serve as versatile handles for a wide range of chemical transformations, including amide bond formation and reductive amination.[1][2] These features make the compound a cornerstone for developing conformationally constrained peptide mimetics and novel scaffolds for active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors.[3][4]

Physicochemical Properties

The fundamental properties of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid are summarized below, providing essential data for its handling, characterization, and use in synthesis.[5]

| Property | Value |

| CAS Number | 285996-76-1[5] |

| IUPAC Name | 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylic acid[5] |

| Molecular Formula | C₁₂H₁₉NO₅[5][6] |

| Molecular Weight | 257.29 g/mol [5] |

| Appearance | White to yellow solid[6] |

| Typical Purity | ≥95%[5] |

| SMILES | CC(C)(C)OC(=O)NC1(C(=O)O)CCC(=O)CC1[5] |

| InChI Key | LFRYGIDGYXKHNS-UHFFFAOYSA-N |

Applications in Research and Development

The unique structural arrangement of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid makes it a highly adaptable intermediate for creating diverse and complex molecules.

-

Scaffold for Drug Discovery: The cyclohexane core provides a rigid, three-dimensional framework that is useful for designing molecules with specific spatial orientations to target protein binding sites.

-

Peptide Mimetics: As a constrained amino acid analogue, it is used in peptide synthesis to introduce conformational rigidity, which can enhance biological activity, selectivity, and metabolic stability.[1]

-

Synthesis of Heterocycles: The ketone and carboxylic acid functionalities can be utilized in cyclization reactions to form novel heterocyclic systems, which are prevalent in many approved drugs.

-

Kinase Inhibitors: Related aminocyclohexane carboxylic acid derivatives are key intermediates in the synthesis of Janus kinase (JAK) inhibitors, highlighting the importance of this structural motif in modern drug development.[3]

Synthesis and Characterization

While multiple proprietary methods exist, a general and representative synthetic approach can be conceptualized from established organic chemistry principles and related patent literature.

Representative Synthetic Workflow

A common strategy involves a multi-step sequence starting from a commercially available 4-oxocyclohexanecarboxylate ester. The key transformations include the introduction of the amino group at the C1 position, protection of the newly formed amine, and subsequent hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocol (Representative)

Step 1: Synthesis of Methyl 1-amino-4-oxocyclohexanecarboxylate

-

To a solution of methyl 4-oxocyclohexanecarboxylate (1.0 eq) in methanol, add ammonium acetate (5.0 eq).

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with aqueous HCl (2M) until pH ~2.

-

Wash the aqueous layer with dichloromethane (DCM) to remove unreacted starting material.

-

Basify the aqueous layer with aqueous NaOH (6M) to pH >10 and extract the product with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Step 2: Synthesis of Methyl 1-(Boc-amino)-4-oxocyclohexanecarboxylate

-

Dissolve the crude amine from Step 1 (1.0 eq) in DCM.

-

Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in DCM dropwise at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected intermediate, which can be purified by column chromatography.

Step 3: Synthesis of 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid

-

Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature until TLC indicates complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~3 with 1M HCl at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. The product can be further purified by recrystallization.

Spectroscopic Characterization (Expected)

While experimental spectra should be obtained for confirmation, the expected spectroscopic data are outlined below.

| Technique | Expected Features |

| ¹H NMR | - ~12.0 ppm (s, broad, 1H): Carboxylic acid proton (-COOH).- ~5.0 ppm (s, broad, 1H): Amine proton (-NH-).- 2.0-2.8 ppm (m, 8H): Cyclohexane ring protons (-CH₂-).- 1.45 ppm (s, 9H): tert-butyl protons of the Boc group (-C(CH₃)₃). |

| ¹³C NMR | - ~208 ppm: Ketone carbonyl (-C=O).- ~176 ppm: Carboxylic acid carbonyl (-COOH).- ~155 ppm: Carbamate carbonyl (-NHCOO-).- ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).- ~60 ppm: Quaternary carbon of the cyclohexane ring (-C(NH)-COOH).- ~37 ppm: Cyclohexane carbons adjacent to the ketone.- ~28 ppm: Methyl carbons of the Boc group. |

| IR (cm⁻¹) | - 3300-2500 (broad): O-H stretch of the carboxylic acid, overlapping with C-H stretches.[7]- ~3350 (sharp): N-H stretch of the carbamate.- ~1715 (strong, sharp): C=O stretch of the ketone.- ~1700 (strong, sharp): C=O stretch of the carboxylic acid.[7]- ~1685 (strong, sharp): C=O stretch of the Boc carbamate. |

| Mass Spec. | [M+Na]⁺: ~280.1155[M-H]⁻: ~256.1180 |

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. Users should consult the full Safety Data Sheet (SDS) before use.[6][8]

| Category | Information |

| Pictogram | |

| Signal Word | Warning [6] |

| Hazard Statements | H302: Harmful if swallowed.[6]H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6]H335: May cause respiratory irritation.[6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Safe Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6] A NIOSH-approved respirator may be necessary if dust is generated.[6]

-

Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid (CAS 285996-76-1) is a high-value, versatile chemical intermediate for the synthesis of complex organic molecules. Its trifunctional nature provides chemists and drug development professionals with a robust platform for creating novel, conformationally constrained scaffolds. With established applications in the synthesis of peptide mimetics and as a building block for important pharmaceutical targets, this compound will continue to be a vital tool in the advancement of medicinal chemistry and the discovery of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-(Boc-amino)-4-oxo-cyclohexanecarboxylic acid 95% | CAS: 285996-76-1 | AChemBlock [achemblock.com]

- 6. file.ambeed.com [file.ambeed.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylic acid, a bifunctional cycloalkane derivative, serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its rigid cyclohexyl scaffold, coupled with the orthogonal protecting groups on the amino and carboxylic acid functionalities, makes it an attractive starting material for the synthesis of complex molecules, including peptidomimetics and pharmacologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in reaction design, purification, formulation, and predicting its behavior in biological systems. This technical guide provides a summary of the known properties of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid and outlines detailed experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

While 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is commercially available, a comprehensive, experimentally verified dataset of its physicochemical properties is not extensively documented in publicly accessible literature. The following table summarizes the available computed and supplier-provided data. It is crucial to note that some values are predicted and should be confirmed experimentally for rigorous applications.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₉NO₅ | --INVALID-LINK--[1] |

| Molecular Weight | 257.29 g/mol | --INVALID-LINK--[1], --INVALID-LINK-- |

| CAS Number | 285996-76-1 | --INVALID-LINK--[1] |

| Appearance | White to off-white solid | General observation from suppliers |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol and tetrahydrofuran (THF).[2] Insoluble in water under neutral conditions. | --INVALID-LINK--[2] |

| pKa | Not experimentally determined. Predicted values for similar structures suggest a carboxylic acid pKa in the range of 4-5. | - |

| logP | Computed XLogP3-AA: 0.5 | --INVALID-LINK--[3] |

Experimental Protocols

Given the scarcity of experimental data, the following section provides detailed methodologies for determining the key physicochemical properties of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is completely dry.

-

Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (if unknown, a preliminary rapid determination is necessary).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.

Solubility Determination

Solubility data is essential for selecting appropriate solvents for synthesis, purification, and formulation.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure (for quantitative solubility):

-

Add an excess amount of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a vial.

-

Tightly cap the vial and agitate the mixture at a constant temperature (e.g., 25 °C) using a vortex mixer or shaker until equilibrium is reached (typically 24-48 hours).

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of the dissolved compound. The solubility is expressed in mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values, which influences its solubility, lipophilicity, and biological activity.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (0.1 M)

Procedure (Potentiometric Titration):

-

Accurately weigh a sample of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid and dissolve it in a known volume of deionized water, potentially with a small amount of a co-solvent like methanol if water solubility is low.

-

Place the beaker on a stir plate and immerse the calibrated pH electrode and the tip of the burette filled with 0.1 M NaOH.

-

Record the initial pH of the solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the value along with the total volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added.

-

The pKa can be determined from the titration curve as the pH at the half-equivalence point. The first derivative of the curve can be used to accurately locate the equivalence point.

logP Determination

The logarithm of the partition coefficient (logP) between octanol and water is a key measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Apparatus:

-

Separatory funnel or vials

-

1-Octanol (pre-saturated with water)

-

Water (pre-saturated with 1-octanol)

-

Vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure (Shake-Flask Method):

-

Prepare a stock solution of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid in either water or 1-octanol.

-

Add a known volume of this stock solution to a separatory funnel or vial containing a known volume of the second, immiscible solvent.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

-

Allow the two phases to separate completely. Centrifugation can be used to break up emulsions.

-

Carefully sample a known volume from both the aqueous and octanolic layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Physicochemical Characterization.

Conclusion

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is a foundational molecule for the synthesis of novel chemical entities. While some of its basic properties are known, a comprehensive experimental characterization is lacking in the public domain. This guide provides the available data and detailed protocols to enable researchers to perform a thorough physicochemical evaluation. Such data is indispensable for optimizing synthetic routes, developing robust purification methods, and for the rational design of new molecules with desired ADME properties in the field of drug discovery.

References

- 1. 1-(Boc-amino)-4-oxo-cyclohexanecarboxylic acid 95% | CAS: 285996-76-1 | AChemBlock [achemblock.com]

- 2. 4-(BOC-AMINO)CYCLOHEXANECARBOXYLIC ACID | 130309-46-5 [chemicalbook.com]

- 3. 1-(((Tert-butoxy)carbonyl)amino)-4-oxocyclohexane-1-carboxylic acid | C12H19NO5 | CID 24729768 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the analysis of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of specific experimental data in publicly accessible resources, this document outlines the expected data presentation, general experimental protocols, and logical workflows for such an analysis.

Introduction

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is a synthetic amino acid derivative incorporating a cyclohexane ring. The tert-butyloxycarbonyl (Boc) protecting group on the amino function makes it a valuable building block in peptide synthesis and drug discovery. Accurate spectroscopic characterization is crucial to confirm its chemical structure and purity. This guide focuses on the standard methods for this characterization: NMR and mass spectrometry.

Molecular Structure

-

IUPAC Name: 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylic acid

-

Molecular Formula: C₁₂H₁₉NO₅[1]

-

Molecular Weight: 257.29 g/mol [1]

-

CAS Number: 285996-76-1[1]

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. For 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid, both ¹H and ¹³C NMR spectra provide characteristic signals.

3.1. ¹H NMR Data

The ¹H NMR spectrum will show signals corresponding to the protons of the Boc group and the cyclohexanone ring. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 1: Expected ¹H NMR Data for 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | Protons of the Boc group (tert-butyl) | ||

| Data not available | Protons on the cyclohexane ring adjacent to the ketone | ||

| Data not available | Protons on the cyclohexane ring adjacent to the carboxyl group | ||

| Data not available | NH proton of the Boc-amino group | ||

| Data not available | OH proton of the carboxylic acid |

3.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Expected ¹³C NMR Data for 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Carbonyl carbon of the ketone |

| Data not available | Carbonyl carbon of the carboxylic acid |

| Data not available | Carbonyl carbon of the Boc group |

| Data not available | Quaternary carbon of the Boc group |

| Data not available | Quaternary carbon of the cyclohexane ring |

| Data not available | Carbons of the cyclohexane ring |

| Data not available | Methyl carbons of the Boc group |

Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For this molecule, electrospray ionization (ESI) is a common technique.

Table 3: Expected Mass Spectrometry Data for 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid

| m/z | Ion |

| Data not available | [M+H]⁺ (protonated molecule) |

| Data not available | [M+Na]⁺ (sodium adduct) |

| Data not available | [M-H]⁻ (deprotonated molecule) |

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. The following are generalized procedures for NMR and MS analysis.

5.1. NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of Boc-protected amino acids is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube. The choice of solvent can affect the chemical shifts.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 400 or 500 MHz spectrometer, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This may require a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

5.2. Mass Spectrometry Protocol

A general protocol for ESI-MS is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates.

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthetic compound like 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Unveiling the Thermal Behavior of 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected thermal stability and degradation profile of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines theoretical knowledge of the thermal decomposition of tert-butoxycarbonyl (Boc)-protected amino acids with generalized experimental protocols for thermal analysis. This document is intended to serve as a foundational resource for researchers working with this molecule, enabling them to design appropriate analytical methods and handling procedures.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is presented in Table 1. This information is crucial for the design of thermal analysis experiments and for understanding the compound's general behavior.

| Property | Value | Source |

| CAS Number | 285996-76-1 | [1] |

| Molecular Formula | C₁₂H₁₉NO₅ | [1] |

| Molecular Weight | 257.29 g/mol | [1] |

| IUPAC Name | 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexane-1-carboxylic acid | [1] |

| Appearance | White to off-white solid (typical for similar compounds) | General Knowledge |

| Purity | Typically >95% (commercially available) | [1] |

Predicted Thermal Stability and Degradation Profile

The primary thermal degradation pathway for Boc-protected amines involves the thermolytic cleavage of the Boc group.[2] This process is known to occur at elevated temperatures, generally around 150°C or higher, and proceeds through a fragmentation mechanism to yield the free amine, isobutylene, and carbon dioxide.[2]

Expected Thermal Events:

-

Melting Point: As an organic solid, the compound will exhibit a melting endotherm in a DSC analysis. The exact temperature is not documented but is a critical parameter to determine experimentally.

-

Boc Group Decomposition: The major weight loss event observed in TGA is expected to be the removal of the Boc protecting group. This decomposition is anticipated to be a multi-step process involving the formation of a carbamic acid intermediate, which then rapidly decarboxylates.[2]

-

Further Degradation: At higher temperatures, the remaining organic structure of 1-amino-4-oxocyclohexanecarboxylic acid would be expected to undergo further fragmentation and decomposition.

A proposed thermal degradation pathway is illustrated in the following diagram:

Caption: Proposed thermal degradation pathway of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid, the following experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This technique is ideal for determining the decomposition temperatures and quantifying the mass loss associated with the degradation of the Boc group and the overall molecule.

Table 2: Generalized TGA Experimental Protocol

| Parameter | Recommended Setting | Rationale |

| Instrument | A calibrated thermogravimetric analyzer | Ensures accuracy and reproducibility of results. |

| Sample Mass | 5-10 mg | A sufficient mass to obtain a clear signal without causing issues due to gas evolution.[4] |

| Crucible | Alumina or platinum pan | Inert materials suitable for high-temperature analysis. |

| Atmosphere | Nitrogen (inert) or Air (oxidative) | Nitrogen is used to study thermal decomposition without oxidation. Air can be used to assess oxidative stability. |

| Gas Flow Rate | 20-50 mL/min | To ensure an inert or oxidative environment and to remove gaseous degradation products. |

| Temperature Program | Ramp from 25°C to 600°C at 10°C/min | A standard heating rate to observe distinct thermal events. The temperature range should encompass the melting and decomposition of the compound. |

| Data Analysis | Plot mass (%) vs. temperature (°C). Determine the onset temperature of decomposition and the percentage of mass loss for each step. | To identify the temperatures at which degradation occurs and to correlate mass loss with the loss of specific functional groups (e.g., the Boc group). |

The following workflow diagram illustrates the TGA experimental process:

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This technique is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Table 3: Generalized DSC Experimental Protocol

| Parameter | Recommended Setting | Rationale |

| Instrument | A calibrated differential scanning calorimeter | To ensure accurate measurement of heat flow and temperature. |

| Sample Mass | 2-5 mg | A smaller sample size is generally preferred for DSC to ensure good thermal contact and resolution. |

| Crucible | Hermetically sealed aluminum pan | To contain the sample and prevent any loss of material during melting or decomposition. |

| Reference | Empty hermetically sealed aluminum pan | To provide a baseline for the heat flow measurement. |

| Atmosphere | Nitrogen (inert) | To prevent oxidative degradation during the analysis. |

| Gas Flow Rate | 20-50 mL/min | To maintain an inert atmosphere. |

| Temperature Program | Heat from 25°C to a temperature above the expected melting point at 10°C/min. A heat-cool-heat cycle can be employed to study the amorphous/crystalline nature. | The heating rate allows for clear observation of thermal events. The temperature range should be sufficient to observe the melting endotherm. |

| Data Analysis | Plot heat flow (mW) vs. temperature (°C). Determine the onset temperature and peak temperature of any endothermic or exothermic events. | To identify the melting point and other phase transitions. |

The workflow for a DSC experiment is outlined below:

Caption: A typical experimental workflow for Differential Scanning Calorimetry (DSC).

Forced Degradation Studies

To gain a more comprehensive understanding of the degradation profile, forced degradation studies under various stress conditions are recommended.[6] These studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods.

Table 4: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Setup | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | To assess stability in acidic conditions, which are known to cleave the Boc group. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | To evaluate stability in basic conditions. The Boc group is generally stable to base. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To investigate susceptibility to oxidative degradation. |

| Photostability | Exposure to light according to ICH Q1B guidelines | To determine if the compound is light-sensitive. |

| Thermal Stress | Solid-state heating at a temperature determined from TGA/DSC (e.g., just below the decomposition onset) | To study the thermal degradation products in a controlled manner. |

The logical relationship for conducting a forced degradation study is depicted below:

Caption: Logical workflow for a forced degradation study.

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability and degradation profile of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid. While specific experimental data is currently lacking in the public domain, the information presented herein, based on the known behavior of similar chemical entities, offers valuable insights for researchers. The provided experimental protocols for TGA, DSC, and forced degradation studies serve as a practical starting point for the comprehensive characterization of this compound, which is essential for its effective use in research and drug development.

References

- 1. 1-(Boc-amino)-4-oxo-cyclohexanecarboxylic acid 95% | CAS: 285996-76-1 | AChemBlock [achemblock.com]

- 2. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 4. epfl.ch [epfl.ch]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. biopharminternational.com [biopharminternational.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly in the realms of peptide chemistry and drug development, the strategic use of protecting groups is fundamental to achieving complex molecular architectures with precision and high yield. Among the arsenal of protective groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone for amine protection. Its widespread adoption is a testament to its unique combination of stability under a variety of reaction conditions and its facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of Boc-protected amino acids, detailing their synthesis, deprotection, and critical applications in organic synthesis, with a focus on peptide and medicinal chemistry.

Core Principles of Boc Protection

The Boc group is a carbamate protecting group that masks the nucleophilicity and basicity of the primary or secondary amino functionality in amino acids and other molecules.[1] This protection is crucial during synthetic transformations that would otherwise be compromised by the reactive nature of the free amine.

The key attributes of the Boc protecting group include:

-

Ease of Introduction: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[2] The reaction is generally high-yielding and proceeds under mild conditions.[3]

-

Stability: Boc-protected amines are stable to a wide range of reagents and reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. This stability allows for a broad scope of chemical manipulations at other parts of the molecule.

-

Acid Lability: The Boc group is readily cleaved under mild acidic conditions, most commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4] This selective removal is central to its utility in multi-step synthesis.

-

Orthogonality: The acid-labile nature of the Boc group makes it orthogonal to other common amine protecting groups such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. This orthogonality is a critical principle in complex synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[5]

Quantitative Data on Boc Protection and Deprotection

The efficiency of both the introduction and removal of the Boc group is paramount for the overall success of a synthetic route. The following tables summarize quantitative data from various sources to provide a comparative overview of reaction conditions and outcomes.

Table 1: Boc Protection of Amino Acids - Reaction Conditions and Yields

| Amino Acid Substrate | Boc Reagent (Equivalents) | Base (Equivalents) | Solvent System | Temperature (°C) | Reaction Time | Yield (%) |

| General Amines | (Boc)₂O (1.1 - 1.5) | NaOH (1.5 - 2.0) or TEA | Dioxane/Water, THF/Water | 0 to RT | 2 - 24 h | >90 |

| Aminoglycosides | (Boc)₂O (1.6) | Triethylamine (7 parts) | Water/Methanol (10:10) | 55 | 16 h | 90-97 |

| Aromatic Amines | (Boc)₂O | - | Methanol | RT | Varies (faster than in CHCl₃) | High |

| General Amines | (Boc)₂O (2-3) | NaOH, DMAP, or NaHCO₃ (1-1.5) | Water, Water/THF, THF, ACN | RT or 40 | Varies | High[3] |

| L-Alanine | (Boc)₂O (1.1) | Et₃N (1.5) | Water/Acetone | 25 | 4 h | 93[6] |

| L-Glutamic Acid | (Boc)₂O (1.1) | Et₃N (2) | Water/Acetone | 25 | 4 h | 90[6] |

| L-Aspartic Acid | (Boc)₂O (1.1) | (CH₃)₃N (2) | Water/Acetone | 0 | 0.5 h | 60[6] |

Table 2: Boc Deprotection - Reagents, Conditions, and Outcomes

| Substrate Type | Deprotection Reagent | Concentration | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| General Boc-amines | Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to RT | 0.5 - 2 h | >95[7] |

| Boc-protected amines | 4M HCl in Dioxane | 4M | 1,4-Dioxane | RT | 1 - 4 h | High[7] |

| Boc-protected amines | Oxalyl Chloride (3 equiv.) | - | Methanol | RT | 1 - 4 h | up to 90[2][8] |

| N-Boc aromatic amines | Oxalyl Chloride (3 equiv.) | - | Methanol | RT | < 3 h | >70[2] |

| Solid-Phase Peptide Synthesis | 55% TFA in DCM | 55% | Dichloromethane | RT | 30 min | High Purity[9] |

| Solid-Phase Peptide Synthesis | 100% TFA | 100% | - | RT | 5 min | Lower Purity[9] |

| N-Boc Imidazole | Thermal | - | TFE or Methanol | 120 | 30 min | 100[10] |

| N-Boc Aniline | Thermal | - | TFE or Methanol | 240 | 30 min | 88-93[10] |

Experimental Protocols

The following are detailed methodologies for the protection of an amino acid with the Boc group and its subsequent deprotection.

Protocol 1: N-Protection of an Amino Acid using Di-tert-butyl Dicarbonate ((Boc)₂O)

Materials:

-

Amino acid (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents)

-

Sodium hydroxide (NaOH) (1.5 - 2.0 equivalents) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[2]

-

Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.[2]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.[2]

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, or until completion is confirmed by Thin Layer Chromatography (TLC).[2]

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[2]

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).[2]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[2]

Protocol 2: Deprotection of a Boc-Protected Amino Acid using Trifluoroacetic Acid (TFA)

Materials:

-

Boc-protected amino acid

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in anhydrous DCM (typically at a concentration of 0.1-0.5 M).[11]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve the desired concentration (commonly 20-50% v/v).[7][11]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring the progress by TLC or LC-MS.[11]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[11]

-

For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[11]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[11]

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanisms and workflows associated with Boc-protected amino acids.

Applications in Drug Development and Organic Synthesis

The utility of Boc-protected amino acids extends far beyond the routine synthesis of linear peptides. They are indispensable building blocks in the development of novel therapeutics and complex organic molecules.

-

Solid-Phase Peptide Synthesis (SPPS): The Boc/Bzl strategy was the original methodology for SPPS developed by Bruce Merrifield.[3] Although the Fmoc/tBu strategy has become more prevalent, the Boc strategy remains advantageous for the synthesis of certain peptides, particularly those that are long or prone to aggregation.[12]

-

Synthesis of Peptidomimetics: Boc-protected amino acids are crucial for the synthesis of peptidomimetics, where the peptide backbone is modified to improve properties such as stability and bioavailability.[13]

-

Complex Molecule Synthesis: In the total synthesis of natural products and other complex molecules, the Boc group provides a robust and reliable means of protecting amine functionalities while other transformations are carried out.

-

Drug Discovery: The incorporation of unnatural or modified amino acids, often as their Boc-protected derivatives, is a key strategy in drug discovery for modulating the pharmacological properties of peptide-based drugs.[12] For example, in the synthesis of insulin analogues and anticancer drugs like paclitaxel derivatives, Boc protection plays a critical role in improving purity and yield.[14]

Conclusion

Boc-protected amino acids are foundational tools in modern organic synthesis, offering a powerful and versatile strategy for the management of amine functionalities. Their unique combination of stability and controlled lability has made them indispensable in the synthesis of peptides, peptidomimetics, and a wide array of complex organic molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the principles, quantitative aspects, and experimental protocols associated with Boc chemistry is essential for the successful design and execution of innovative synthetic strategies. The continued application and adaptation of Boc protection will undoubtedly contribute to future advancements in medicinal chemistry and materials science.

References

- 1. rsc.org [rsc.org]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 7. benchchem.com [benchchem.com]

- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. bachem.com [bachem.com]

The Pivotal Role of the 4-Oxo Group in Cycloalkyl Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a 4-oxo group into a cycloalkyl carboxylic acid scaffold can profoundly influence the molecule's biological activity, physicochemical properties, and metabolic stability. This in-depth technical guide explores the multifaceted functions of this seemingly simple ketone moiety, providing a comprehensive overview for its strategic application in drug discovery and development. By examining its impact on target engagement, pharmacokinetics, and relevant signaling pathways, this document serves as a critical resource for researchers aiming to leverage the 4-oxo group for the design of novel therapeutics.

Core Concepts: The Functional Significance of the 4-Oxo Moiety

The 4-oxo group, a ketone functionality positioned at the fourth carbon of a cycloalkyl ring relative to the carboxylic acid, is more than a mere structural component. Its presence introduces a polar, hydrogen bond-accepting feature that can significantly alter the molecule's interaction with biological targets and its overall disposition in the body.

Physicochemical Impact

The introduction of a ketone can influence a molecule's lipophilicity (LogP) and polar surface area (PSA). While increasing polarity, which can affect cell permeability, the 4-oxo group's ability to engage in hydrogen bonding can be a critical determinant for target binding and selectivity.

Target Interactions

The oxygen atom of the 4-oxo group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues within the binding pocket of a protein. This can lead to enhanced binding affinity and specificity for the target. Furthermore, the rigidification of the cycloalkyl ring by the sp2-hybridized carbon of the ketone can lock the molecule into a conformation that is more favorable for binding.

Data Presentation: Quantitative Insights into Biological Activity

While direct comparative studies quantifying the precise contribution of the 4-oxo group on a simple cycloalkyl carboxylic acid backbone are limited in publicly available literature, data from related structures provide valuable insights. The following table summarizes the antilipidemic activity of chroman-2-carboxylate analogs, where the introduction of a 4-oxo group demonstrates a clear impact on biological efficacy.

| Compound | Structure | Antihyperlipidemic Activity (Triton WR-1339 induced hyperlipidemia in rats) | Reference |

| Ethyl 6-chlorochroman-2-carboxylate |  | Effective antitriglyceridemic and anticholesterolemic agent | [1] |

| Ethyl 6-chloro-4-oxochroman-2-carboxylate |  | Active after 7 days of administration in sucrose-fed rats | [1] |

Note: The images in the table are illustrative placeholders as the exact chemical structures were not available in the search results.

This data suggests that while the 4-oxo derivative demonstrates activity, its efficacy profile may differ from the non-oxo analog, highlighting the nuanced role of this functional group.[1]

Signaling Pathways and Mechanisms of Action

Cycloalkyl carboxylic acid derivatives bearing a 4-oxo group have been investigated as modulators of various signaling pathways, with a notable focus on inflammation and pain.

Inhibition of Prostaglandin E2 Synthesis

One of the key pathways implicated is the synthesis of prostaglandin E2 (PGE2), a central mediator of inflammation and pain.[2] Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in this pathway, and its inhibition is a promising strategy for developing anti-inflammatory drugs with a potentially better safety profile than traditional NSAIDs.[2] Pyridyl-cycloalkyl-carboxylic acids have been identified as potent inhibitors of mPGES-1.[2]

The logical workflow for identifying and characterizing inhibitors of PGE2 synthesis is outlined below:

Caption: Workflow for the discovery of PGE2 synthesis inhibitors.

Potential as Histone Deacetylase (HDAC) Inhibitors

While direct evidence is still emerging, the structural features of 4-oxo cycloalkyl carboxylic acids make them potential candidates for histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in cancer and other diseases.[3] The general pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a cap group. The carboxylic acid can serve as the zinc-binding group, and the cycloalkyl ring with the 4-oxo modification can function as a novel cap group, potentially influencing selectivity and potency.

The general mechanism of HDAC inhibition and its downstream effects are depicted in the following diagram:

Caption: Proposed mechanism of HDAC inhibition.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of 4-oxo cycloalkyl carboxylic acid derivatives. The following protocols provide a starting point for researchers.

Synthesis of 4-Oxocyclohexanecarboxylic Acid

A common starting material for the synthesis of 4-oxocyclohexanecarboxylic acid and its derivatives is ethyl 4-oxocyclohexane-1-carboxylate. A general procedure for the synthesis of a derivative, tranexamic acid, from this starting material is described below and can be adapted for other derivatives.

Synthesis of Tranexamic Acid from Ethyl 4-Oxocyclohexane-1-carboxylate

-

Cyanohydrin Formation:

-

A solution of ammonium chloride in water is cooled to 5-10°C.

-

A solution of ethyl 4-oxocyclohexane-1-carboxylate in dichloromethane is added slowly while maintaining the temperature below 2-3°C.

-

An aqueous solution of sodium cyanide is then added dropwise.

-

The reaction is stirred until completion, and the organic layer containing the cyanohydrin is separated.

-

-

Dehydration:

-

The cyanohydrin is heated with phosphorous oxychloride and pyridine to yield ethyl 4-cyanocyclohex-3-en-1-carboxylate.

-

-

Saponification:

-

The resulting ethyl ester is saponified using aqueous sodium hydroxide in methanol to generate 4-cyano-cyclohex-3-ene-1-carboxylic acid.

-

-

Reductive Amination and Hydrogenation:

-

The cyano-acid is subjected to reductive amination in methanolic ammonium hydroxide over a Raney nickel catalyst.

-

This is followed by catalytic hydrogenation over Pd-C to yield a mixture of isomers of 4-aminomethylcyclohexane-1-carboxylic acid.

-

-

Purification:

-

The final product, tranexamic acid, is purified by recrystallization.

-

In Vitro Prostaglandin E2 (PGE2) Synthesis Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit the production of PGE2 in response to an inflammatory stimulus.[4]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (e.g., 4-oxo cycloalkyl carboxylic acid derivatives)

-

Indomethacin (positive control)

-

PGE2 ELISA Kit

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and controls for a specified pre-incubation time.

-

Stimulation: Stimulate the cells with LPS to induce COX-2 expression and PGE2 synthesis.

-

Supernatant Collection: After an incubation period, collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of PGE2 synthesis inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform. A common method is a fluorometric assay.[3][5]

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer

-

Test compounds

-

Trichostatin A (TSA) or SAHA (positive controls)

-

Developer solution (containing a protease like trypsin)

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds and controls in assay buffer.

-

Enzyme and Compound Pre-incubation: In a 96-well plate, add the diluted HDAC enzyme to wells containing the test compounds or controls and pre-incubate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

-

Incubation: Incubate the plate at 37°C for a specified time, protected from light.

-

Reaction Termination and Development: Stop the reaction by adding a developer solution containing an HDAC inhibitor (like TSA) and a protease that cleaves the deacetylated substrate to release a fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Conclusion

The 4-oxo group is a versatile and functionally significant moiety in the design of cycloalkyl carboxylic acid derivatives. Its ability to act as a hydrogen bond acceptor, influence molecular conformation, and potentially modulate metabolic stability makes it a valuable tool for medicinal chemists. As demonstrated by its application in the development of mPGES-1 inhibitors and its potential as a novel scaffold for HDAC inhibitors, the strategic incorporation of a 4-oxo group can lead to the discovery of potent and selective therapeutic agents. Further quantitative structure-activity relationship studies are warranted to fully elucidate the contribution of this functional group and guide the rational design of future drug candidates. This technical guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of the 4-oxo group in their drug discovery endeavors.

References

- 1. 4-Oxocyclohexanecarboxylic acid | CAS#:874-61-3 | Chemsrc [chemsrc.com]

- 2. Discovery and optimization of pyridyl-cycloalkyl-carboxylic acids as inhibitors of microsomal prostaglandin E synthase-1 for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to 1-(Boc-amino)-4-oxocyclohexanecarboxylic Acid: Commercial Availability, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details its commercial availability from various suppliers, presents key technical data for easy comparison, outlines its significant applications in drug discovery, and provides illustrative experimental workflows.

Introduction

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is a bifunctional molecule featuring a carboxylic acid and a Boc-protected amine on a cyclohexanone scaffold. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions, making it a versatile intermediate for synthesizing complex molecules with high precision.[1] Its unique cyclic structure is instrumental in designing novel bioactive molecules and serves as a key component in the development of pharmaceuticals, particularly those targeting neurological disorders and in peptide synthesis.[1][2]

Commercial Availability and Suppliers

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is readily available from a range of chemical suppliers. The quality, purity, and available quantities may vary between suppliers, catering to different research and development needs, from small-scale laboratory synthesis to larger bulk requirements for process optimization and commercial production.[3][4] Below is a summary of key suppliers and the associated technical data for the compound.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | MDL Number |

| Sigma-Aldrich | 285996-76-1 | C₁₂H₁₉NO₅ | 257.29 | Pricing Available Upon Login | MFCD04115505 |

| Advanced ChemBlocks | 285996-76-1 | C₁₂H₁₉NO₅ | 257.29 | 95% | MFCD04115505 |

| BLD Pharmatech | 285996-76-1 | C₁₂H₁₉NO₅ | 257.29 | Information available on request | MFCD04115505 |

| Chem-Impex | 1212411-75-0 (related structure) | C₁₈H₂₅NO₄ | 319.4 | ≥ 97% (HPLC) | MFCD09264202 |

| ChemScene | 53292-89-0 (trans-isomer) | C₁₂H₂₁NO₄ | 243.30 | ≥97% | MFCD01862293 |

| TCI Chemicals | 130309-46-5 (cis/trans mix) | C₁₂H₂₁NO₄ | 243.30 | Information available on request | MFCD03453262 |

Note: The CAS number and molecular formula can vary depending on the specific isomer (cis, trans) or if it is a mixture. Researchers should verify the exact specification with the supplier before purchase.[5]

Applications in Research and Drug Development

The structural features of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid make it a valuable intermediate in several areas of pharmaceutical research.

-

Peptide Synthesis: The compound serves as a non-natural amino acid building block. The Boc-protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for the controlled assembly of peptide chains.[1][6] The cyclic core introduces conformational constraints into peptide backbones, which can enhance biological activity, selectivity, and stability.

-

Drug Discovery: This molecule is a key intermediate in the synthesis of various pharmaceuticals.[] For example, derivatives of 4-aminocyclohexanecarboxylic acid are used in the synthesis of Janus Kinase (JAK) inhibitors, which are targeted therapies for autoimmune diseases and certain cancers.[8][] The rigid cyclohexane ring can serve as a scaffold to orient functional groups for optimal interaction with biological targets.[2]

-

Asymmetric Synthesis: The chiral nature of related aminocyclohexane carboxylic acids allows them to be used as chiral auxiliaries or building blocks in asymmetric synthesis, aiding in the production of enantiomerically pure compounds crucial for developing safe and effective medications.[1]

Experimental Protocols & Workflows

The following sections provide generalized diagrams and a conceptual protocol for the use of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid.

The diagram below illustrates the logical progression from the starting material to its application as a key intermediate in the synthesis of a target molecule, such as a pharmaceutical agent.

Caption: Logical workflow for utilizing the title compound in synthesis.

This diagram outlines a conceptual synthetic pathway where 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is used as a foundational building block for a more complex molecular entity.

Caption: Conceptual synthesis and application pathway.

The following is a generalized procedure for coupling 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid to a resin-bound amine in solid-phase peptide synthesis, adapted from standard Boc chemistry protocols.[6]

-

Resin Preparation: Start with a suitable resin (e.g., Leu-OCH₂-Pam-resin) and perform the necessary deprotection steps to expose the free amine group.[6]

-

Amino Acid Activation:

-

Dissolve 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid (0.4 mmol) in N,N-Dimethylformamide (DMF).

-

Add an activating agent such as HATU (0.4 mmol) or HBTU.[6]

-

Add a base, typically N,N-diisopropylethylamine (DIEA) (0.5 mmol), and allow the mixture to react for 1 minute to activate the carboxylic acid.[6]

-

-

Coupling Reaction: Add the activated amino acid solution to the prepared resin. Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) with agitation.

-

Washing: After the coupling is complete, wash the peptide-resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling cycle with subsequent amino acids until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: Once the synthesis is complete, remove the N-terminal Boc group using trifluoroacetic acid (TFA).[6] The peptide is then cleaved from the resin using a strong acid, such as anhydrous HF, often with a scavenger like p-cresol.[6]

-

Purification: The crude peptide is precipitated, washed with cold diethyl ether, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Conclusion

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is a commercially accessible and highly versatile building block for chemical synthesis. Its utility in constructing conformationally constrained peptides and as a core scaffold in drug discovery programs makes it an important tool for medicinal chemists. Researchers can source this compound from multiple suppliers, and its application in well-established synthetic protocols, such as Boc-based solid-phase peptide synthesis, facilitates its integration into diverse research and development projects.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]